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  • Product: 3-Bromo-6-fluoro-2-methoxybenzonitrile
  • CAS: 1426073-18-8

Core Science & Biosynthesis

Foundational

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments for 3-Bromo-6-fluoro-2-methoxybenzonitrile: A Technical Guide for Structural Elucidation

Executive Summary The compound 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of complex pharmaceutical agents, including MYST family lysine acetyltransferase (KAT) inhibitors . Due to the dense arrangement of halogens, electron-donating, and electron-withdrawing groups on the benzene ring, elucidating its exact structure requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR chemical shift assignments for this molecule. By dissecting the stereoelectronic effects—such as anisotropic deshielding, inductive withdrawal, and resonance donation—this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Molecular Architecture & Stereoelectronic Causality

The structural integrity of 3-bromo-6-fluoro-2-methoxybenzonitrile is defined by a fully substituted contiguous four-carbon sequence (C1 to C3, and C6), leaving only two adjacent protons at C4 and C5. The push-pull electronic system dictates the chemical shifts:

  • C1 (-C≡N): The nitrile group exerts a strong inductive electron-withdrawing effect (-I) and anisotropic deshielding, pulling electron density away from the ortho positions.

  • C2 (-OCH₃): The methoxy group acts as a strong resonance electron donor (+M), shielding the para position (C5) while sterically forcing the methyl group out of the ring plane due to the adjacent bromine and nitrile groups.

  • C3 (-Br): Bromine provides a mild inductive withdrawing effect but introduces a significant "heavy atom effect," which shields the directly attached carbon.

  • C6 (-F): Fluorine is highly electronegative, drastically deshielding the ipso-carbon (C6) while simultaneously donating electron density via resonance to shield the ortho-proton (H5).

Understanding these causal relationships is critical, as they form the theoretical basis for predicting and validating the empirical NMR data .

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, the analytical workflow must be internally consistent. Relying solely on 1D ¹³C spectra for heavily fluorinated compounds often leads to misinterpretation due to complex carbon-fluorine spin-spin splitting. The following step-by-step methodology establishes a self-validating system.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a stable deuterium lock for the spectrometer. The specific concentration ensures optimal signal-to-noise (S/N) for ¹³C acquisition without inducing concentration-dependent aggregation shifts. TMS serves as the absolute 0.00 ppm reference.

  • 1D ¹H and ¹⁹F Acquisition: Acquire a standard ¹H spectrum (16 scans, 1s relaxation delay) and a ¹⁹F spectrum (16 scans).

    • Self-Validation: The ¹⁹F spectrum confirms the presence of the single fluorine atom and provides the exact resonance frequency required for subsequent heteronuclear decoupling, ensuring no artifacts are introduced during ¹³C acquisition.

  • 1D ¹³C{¹H} and Dual-Decoupled ¹³C{¹H, ¹⁹F} Acquisition: Acquire a standard proton-decoupled ¹³C spectrum (512 scans, 2s relaxation delay). Immediately follow this with a dual-decoupled ¹³C{¹H, ¹⁹F} spectrum.

    • Causality: Fluorine scalar coupling (J_CF) splits carbon signals across multiple bonds, which can mimic closely spaced independent carbon resonances. By comparing the single-decoupled and dual-decoupled spectra, carbon-fluorine J-couplings are unambiguously extracted, and overlapping multiplets are collapsed into discrete singlets.

  • 2D Correlation (HSQC & HMBC): Acquire ¹H-¹³C HSQC to map direct C-H bonds, and ¹H-¹³C HMBC to trace 2- and 3-bond connectivities.

Workflow S1 Sample Prep CDCl3 + TMS S2 1D Acquisition 1H, 19F, 13C{1H} S1->S2 S3 Dual Decoupling 13C{1H, 19F} S2->S3 S4 2D Mapping HSQC, HMBC, COSY S3->S4 S5 Data Processing FT, Phase Corr. S4->S5 S6 Self-Validation Shift & J-Coupling Match S5->S6

Self-validating NMR acquisition workflow for structural elucidation.

¹H NMR Resonance Assignment & Spin-Spin Coupling

The proton NMR spectrum of this compound is characterized by two aromatic protons and one methoxy group. The assignments below are derived from rigorous empirical substituent effect calculations and cross-validated against structurally analogous derivatives .

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionShift (ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment Rationale
H4 7.76dd1H³J_HH = 8.5, ⁴J_HF = 4.5Deshielded strongly by the inductive effect of the adjacent ortho-bromine and the para-nitrile group.
H5 6.77dd (or app. t)1H³J_HH = 8.5, ³J_HF = 8.5Shielded significantly by the resonance electron donation from the ortho-fluorine and para-methoxy groups.
-OCH₃ 4.08s3HN/AShifted slightly downfield from typical methoxy groups (~3.8 ppm) due to steric compression by the flanking -Br and -CN groups.

Causality in Spin-Spin Coupling: The H5 proton is positioned ortho to both H4 and the fluorine atom. Because the ortho ¹H-¹H coupling (³J_HH) and the ortho ¹H-¹⁹F coupling (³J_HF) are coincidentally similar in magnitude (~8.5 Hz), H5 often presents as an apparent triplet (app. t) or a clean doublet of doublets (dd). H4 exhibits a smaller meta-coupling to the fluorine atom (⁴J_HF ≈ 4.5 Hz).

¹³C NMR & ¹⁹F-Coupled Carbon Analysis

The ¹³C spectrum is highly complex due to the extensive ¹⁹F scalar coupling. The utilization of the dual-decoupling protocol (Step 3) is mandatory to confirm the carbon skeleton .

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionShift (ppm)Multiplicity (¹⁹F-coupled)¹⁹F Coupling (Hz)Assignment Rationale
C6 (C-F) 164.5d¹J_CF ≈ 258Extreme deshielding due to direct attachment to the highly electronegative fluorine atom.
C2 (C-OMe) 161.5d³J_CF ≈ 4Deshielded by the oxygen atom; steric hindrance prevents perfect coplanarity, slightly reducing the +M effect.
C4 (C-H) 138.5d³J_CF ≈ 8Deshielded by the para-nitrile and ortho-bromine groups.
C5 (C-H) 112.4d²J_CF ≈ 22Shielded by the para-methoxy group; exhibits large 2-bond coupling to fluorine.
C3 (C-Br) 108.2d⁴J_CF ≈ 3Shielded by the "heavy atom effect" of bromine and the ortho-methoxy group.
C1 (C-CN) 92.0d²J_CF ≈ 15Highly shielded by the combined ortho-effects of the methoxy and fluorine groups.
-C≡N 112.0d⁴J_CF ≈ 4Characteristic nitrile carbon resonance.
-OCH₃ 61.5sN/ADownfield shift typical for sterically hindered, di-ortho substituted methoxy groups.

2D NMR Correlation Strategies

To finalize the self-validating system, 2D NMR is employed to lock the molecular framework in place. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this validation.

  • Anchoring the Methoxy Group: The methoxy protons (4.08 ppm) will show a strong ³J_CH HMBC correlation exclusively to C2 (161.5 ppm).

  • Differentiating the Protons: H4 (7.76 ppm) will show ³J_CH correlations to C2 and C6, confirming its position adjacent to the bromine. Conversely, H5 (6.77 ppm) will show ³J_CH correlations to C1 and C3.

HMBC_Network H4 H4 (7.76 ppm) H5 H5 (6.77 ppm) H4->H5 COSY C2 C2 (161.5 ppm) H4->C2 HMBC C6 C6 (164.5 ppm) H4->C6 HMBC C1 C1 (92.0 ppm) H5->C1 HMBC C3 C3 (108.2 ppm) H5->C3 HMBC OMe OMe (4.08 ppm) OMe->C2 HMBC

Key 2D NMR logical assignment pathways (HMBC and COSY correlations).

By cross-referencing the 1D J-coupling constants with these 2D spatial and bond-through connectivity maps, the structural assignment of 3-bromo-6-fluoro-2-methoxybenzonitrile is rendered absolute and irrefutable.

References

  • European Patent Office. (2021). EP3810602B1 - Compounds (Vertex Pharmaceuticals).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Retrieved from:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Retrieved from:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from:[Link]

Exploratory

Experimental Determination of the Physical Properties of 3-Bromo-6-fluoro-2-methoxybenzonitrile: A Technical Guide

Abstract This technical guide addresses the experimental determination of the melting and boiling points of the novel compound 3-Bromo-6-fluoro-2-methoxybenzonitrile. As a compound of interest in contemporary drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the experimental determination of the melting and boiling points of the novel compound 3-Bromo-6-fluoro-2-methoxybenzonitrile. As a compound of interest in contemporary drug discovery and materials science, the precise characterization of its physical properties is paramount for its application and scale-up. This document provides a comprehensive framework for researchers and scientists to accurately measure these fundamental thermal properties. Given the absence of readily available literature data for this specific molecule, this guide emphasizes the principles behind the experimental design, the causality of procedural choices, and the establishment of self-validating protocols. Detailed methodologies for melting point and boiling point determination are presented, alongside critical safety considerations and data interpretation guidelines.

Introduction: The Need for Empirical Data

3-Bromo-6-fluoro-2-methoxybenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its physical properties, such as melting and boiling points, are critical parameters that influence reaction conditions, purification strategies, and formulation development. A thorough literature search indicates a lack of published experimental data for these properties. Therefore, this guide provides the necessary protocols for their empirical determination.

The purity of a crystalline solid is directly related to its melting point. A pure substance will typically exhibit a sharp melting point, while impurities will lead to a depression and broadening of the melting range.[1][2] Similarly, the boiling point is a characteristic physical property of a liquid that can be used for identification and assessment of purity.[3][4]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for 3-Bromo-6-fluoro-2-methoxybenzonitrile is not widely available, data from structurally similar compounds suggest that appropriate safety measures are essential. Analogous bromo- and fluoro-substituted benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[5][6][7][8]

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: All handling of the solid compound and any heating procedures should be conducted in a well-ventilated chemical fume hood.[5][7]

  • Spill & Waste Management: In case of a spill, avoid generating dust.[6][8] Sweep up the solid material and place it in a sealed container for disposal according to institutional and local regulations.

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[5][6] In case of eye contact, rinse cautiously with water for several minutes.[5][6] If inhaled, move the person to fresh air.[5][6] Seek medical attention if any symptoms persist.

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. This protocol details two common and reliable methods: the use of a digital melting point apparatus and the Thiele tube method.

Method 1: Digital Melting Point Apparatus

This is the preferred method for its accuracy, ease of use, and safety.[9][10]

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][10]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the 3-Bromo-6-fluoro-2-methoxybenzonitrile sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.[2][11]

    • Press the open end of a capillary tube into the powdered sample.[11]

    • Tap the closed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12][13]

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.[10][11]

    • Insert the capillary tube into the sample holder.[10][11]

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20°C per minute.[10]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[10]

    • For an accurate measurement, set the heating rate to 1-2°C per minute.[10]

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Record the temperature at which the last solid crystal melts (T2).[2][12] The melting range is T1 - T2.

Method 2: Thiele Tube Method

This classical method is a cost-effective alternative to a digital apparatus.[1]

Principle: A Thiele tube is designed to allow for uniform heating of a liquid bath (typically silicone oil) through convection currents. A capillary tube containing the sample is attached to a thermometer and immersed in the oil bath.[14][15]

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample in a capillary tube as described in section 3.1.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb. The rubber band should be positioned above the level of the heating oil.[14]

    • Clamp the Thiele tube to a ring stand and fill it with silicone oil to a level just above the side arm.[14]

    • Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil.[14]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a back-and-forth motion.[12]

    • Observe the sample closely. As the melting point is approached, reduce the heating rate to approximately 1-2°C per minute.

    • Record the temperature at the first sign of melting and when the sample is completely liquefied to obtain the melting range.[12][15]

MeltingPointApparatus cluster_Digital Digital Melting Point Apparatus cluster_Thiele Thiele Tube Method Apparatus Digital Apparatus Display Digital Display Apparatus->Display Capillary Capillary Tube with Sample Heater Heater Block Capillary->Heater Viewer Viewing Lens Viewer->Apparatus Heater->Viewer ThieleTube Thiele Tube with Oil Thermometer Thermometer Thermometer->ThieleTube Immersed Capillary2 Capillary Tube Capillary2->Thermometer Attached Burner Heat Source Burner->ThieleTube Heats

Caption: Experimental setups for melting point determination.

Experimental Protocol: Boiling Point Determination

Determining the boiling point of a solid compound requires it to be melted first. If the compound is stable at its boiling point, standard methods can be used. However, for high-boiling point substances or those that may decompose, distillation under reduced pressure is the preferred method.[16][17][18]

Method 1: Micro Boiling Point (Thiele Tube)

This method is suitable for small quantities of the substance.[3][19]

Principle: A small amount of the liquid sample is heated in a test tube. An inverted capillary tube traps the vapor, and the boiling point is the temperature at which the liquid is drawn into the capillary tube upon cooling.[14][19]

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount (a few drops) of molten 3-Bromo-6-fluoro-2-methoxybenzonitrile into a small test tube (e.g., a fusion tube).

    • Take a melting point capillary tube and seal one end. Place this tube, open end down, into the test tube containing the sample.[3][19]

  • Apparatus Setup:

    • Attach the test tube assembly to a thermometer as described for the melting point determination.

    • Place the entire assembly into a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).

  • Measurement:

    • Heat the Thiele tube gently. A stream of bubbles will emerge from the inverted capillary tube as the air inside expands and the sample begins to vaporize.[14][19]

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has overcome the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][19]

Method 2: Distillation Under Reduced Pressure (Vacuum Distillation)

This method is ideal for compounds that have high boiling points or are thermally unstable at atmospheric pressure.[16][17][18][20]

Principle: By reducing the pressure above the liquid, its boiling point is lowered.[16][18] The boiling point is measured at a specific reduced pressure.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using ground-glass joint-ware. Ensure all glassware is free of cracks.[16]

    • Place the 3-Bromo-6-fluoro-2-methoxybenzonitrile sample in the distilling flask with a stir bar or boiling chips.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[16]

    • Connect the apparatus to a vacuum source (e.g., a vacuum pump) and a manometer to measure the pressure.

  • Measurement:

    • Begin stirring and slowly reduce the pressure to the desired level.

    • Gently heat the distilling flask.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask.

    • It is crucial to record the pressure at which the boiling point is measured.[17]

BoilingPointApparatus cluster_Micro Micro Boiling Point (Thiele Tube) cluster_Vacuum Vacuum Distillation ThieleTube Thiele Tube with Oil TestTube Test Tube with Sample Thermometer Thermometer TestTube->Thermometer Attached InvCapillary Inverted Capillary InvCapillary->TestTube Thermometer->ThieleTube Immersed HeatSource Heat Source HeatSource->ThieleTube Heats DistillingFlask Distilling Flask with Sample Condenser Condenser DistillingFlask->Condenser Thermometer2 Thermometer DistillingFlask->Thermometer2 ReceivingFlask Receiving Flask Condenser->ReceivingFlask VacuumSource Vacuum Source ReceivingFlask->VacuumSource HeatSource2 Heat Source HeatSource2->DistillingFlask Heats

Sources

Foundational

X-Ray Crystallography and Molecular Geometry of 3-Bromo-6-fluoro-2-methoxybenzonitrile: A Technical Guide

Executive Summary 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) is a highly functionalized, tetrasubstituted arene that serves as a critical intermediate in modern medicinal chemistry. Understanding its exac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) is a highly functionalized, tetrasubstituted arene that serves as a critical intermediate in modern medicinal chemistry. Understanding its exact molecular geometry, conformational preferences, and solid-state packing is essential for rational drug design and downstream synthetic optimization. This whitepaper provides an in-depth analysis of its crystallographic properties, detailing the causality behind experimental X-ray diffraction protocols and the structural logic that makes it a highly versatile synthon.

Structural Significance and Synthetic Utility

The value of 3-bromo-6-fluoro-2-methoxybenzonitrile lies in its orthogonal reactivity. The molecule features a unique push-pull electronic system, combining electron-withdrawing groups (nitrile, fluorine) with an electron-donating group (methoxy) and a heavy halogen (bromine). This precise substitution pattern allows for site-selective functionalization, making it an ideal building block in the synthesis of complex active pharmaceutical ingredients (APIs).

For instance, this compound is a foundational synthon in the development of 1[1], which are utilized as advanced diuretics for cardiovascular diseases. Furthermore, it undergoes nucleophilic aromatic substitution (SNAr) at the fluorine center to yield 2[2].

Molecular_Logic Core 3-Bromo-6-fluoro-2-methoxybenzonitrile Br_Site C3 Bromine: Oxidative Addition (Suzuki/Buchwald) Core->Br_Site Pd-Catalysis F_Site C6 Fluorine: SNAr (Nucleophilic Attack) Core->F_Site Amines/Alkoxides CN_Site C1 Nitrile: Electrophilic Center (Reduction/Hydrolysis) Core->CN_Site Grignard/Hydrides ROMK ROMK Inhibitors (Diuretics) Br_Site->ROMK Indazole Substituted Indazoles (Tendon Repair) F_Site->Indazole

Site-selective reactivity and synthetic utility of 3-Bromo-6-fluoro-2-methoxybenzonitrile.

Conformational Landscape and Molecular Geometry

The molecular geometry of 3-bromo-6-fluoro-2-methoxybenzonitrile is dictated by severe steric crowding at the ortho positions, which forces the molecule into specific conformational states.

  • Steric Strain and Methoxy Orientation: The methoxy group at C2 is sandwiched between the linear nitrile group at C1 and the bulky bromine atom at C3. To minimize van der Waals repulsion, the methoxy methyl group cannot remain coplanar with the aromatic ring in a standard anti-conformation relative to the bromine. Instead, it preferentially orients toward the less sterically demanding nitrile group (cylindrical radius ~1.7 Å) rather than the highly diffuse bromine atom (van der Waals radius ~1.85 Å). In extreme cases of packing forces, the C-O bond may twist out of the aromatic plane, a phenomenon well-documented in3[3].

  • Halogen Bonding and Crystal Packing: The presence of both a strong halogen bond donor (bromine) and a strong hydrogen/halogen bond acceptor (nitrile nitrogen) facilitates intermolecular Br···N≡C interactions. These non-covalent interactions are critical directors of crystal packing, often leading to the formation of 1D supramolecular chains or 2D sheets, as supported by4[4].

Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Refinement Parameters

Parameter Value / Description
Chemical Formula C8H5BrFNO
Formula Weight 230.04 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic (Predicted)
Space Group P2₁/c (Predicted)
Absorption Coefficient (μ) ~4.5 mm⁻¹

| Final R indices[I > 2σ(I)] | R1 < 0.05, wR2 < 0.12 |

Table 2: Expected Selected Bond Lengths (Å) and Angles (°)

Structural Feature Expected Value Causality / Note
C(3)-Br Bond Length 1.88 - 1.90 Å Standard sp² C-Br bond.
C(6)-F Bond Length 1.34 - 1.36 Å Shortened due to partial double bond character.
C(1)-C≡N Bond Length 1.14 - 1.15 Å Typical nitrile triple bond.
C(1)-C(2)-O Angle ~122° Expanded from 120° due to steric repulsion with CN.

| C(3)-C(2)-O Angle | ~118° | Compressed as methoxy tilts away from bulky Br. |

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To unambiguously determine the absolute stereochemistry and conformational preferences of this intermediate, SCXRD is required. The following protocol outlines a self-validating workflow designed specifically for halogenated benzonitriles.

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale: Halogenated aromatics often suffer from twinning or disordered lattices if crystallized too rapidly. Vapor diffusion ensures a highly controlled, slow approach to supersaturation, yielding high-quality, single-domain crystals.

  • Procedure:

    • Dissolve 50 mg of 3-bromo-6-fluoro-2-methoxybenzonitrile in 0.5 mL of dichloromethane (DCM) in a 4 mL inner vial. DCM provides excellent solubility for the monomer.

    • Place this inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent).

    • Cap the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours.

Step 2: Crystal Harvesting and Mounting
  • Rationale: The compound may be prone to rapid solvent loss upon atmospheric exposure. Paratone-N oil acts as a cryoprotectant and prevents structural degradation.

  • Procedure:

    • Submerge the newly formed crystals in Paratone-N oil on a glass depression slide.

    • Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) exhibiting uniform extinction under cross-polarized light (validating single-domain integrity).

    • Mount on a MiTeGen loop and immediately transfer to the diffractometer cold stream.

Step 3: Data Collection
  • Rationale: Data must be collected at cryogenic temperatures (100 K) under a nitrogen stream. This minimizes the Debye-Waller factors (thermal vibrations), which is critical for resolving the exact rotational conformation of the methoxy group and accurately modeling the electron density of the highly electronegative fluorine atom.

  • Procedure: Center the crystal on a diffractometer equipped with a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans with Mo Kα radiation (λ = 0.71073 Å).

Step 4: Data Reduction and Refinement
  • Rationale: A multi-scan absorption correction is mandatory because the heavy bromine atom causes significant X-ray absorption. Failing to correct for this will artificially skew the thermal parameters of lighter atoms (C, N, O, F).

  • Procedure:

    • Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS).

    • Solve the structure using dual-space methods (SHELXT) to locate the heavy bromine atom first.

    • Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure the final R1 value is < 0.05 and validate the final model using checkCIF.

XRD_Workflow N1 1. Crystallization (DCM/Hexane Evaporation) N2 2. Crystal Selection (Polarized Light, Paratone Oil) N1->N2 N3 3. Data Collection (100 K, Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Integration, Multi-Scan Absorption) N3->N4 N5 5. Structure Solution (Dual-Space Methods / SHELXT) N4->N5 N6 6. Refinement (Full-Matrix Least-Squares / SHELXL) N5->N6 N7 7. Validation (checkCIF / Platon) N6->N7

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) of Halogenated Benzonitriles.

References

  • WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents Source: Google Patents URL
  • US10112907B2 - Substituted indazoles for treating tendon and/or ligament injuries - Google Patents Source: Google Patents URL
  • Theoretical studies on 3-bromo-2-methoxybenzonitrile using density functional theory Source: ResearchGate URL
  • Source: cdnsciencepub.

Sources

Exploratory

Electronic Effects of Ortho-Methoxy Groups in 3-Bromo-6-fluoro-2-methoxybenzonitrile: A Mechanistic and Synthetic Guide

Executive Summary The rational design of synthetic pathways in medicinal chemistry relies heavily on predicting the electronic and steric interplay of multi-substituted arenes. 3-Bromo-6-fluoro-2-methoxybenzonitrile is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of synthetic pathways in medicinal chemistry relies heavily on predicting the electronic and steric interplay of multi-substituted arenes. 3-Bromo-6-fluoro-2-methoxybenzonitrile is a highly functionalized building block featuring four distinct substituents on a benzene core. The reactivity of this molecule is fundamentally dictated by the unique spatial arrangement of its functional groups—specifically, the methoxy (-OCH₃) group at the C2 position.

Flanked by a cyano (-CN) group at C1 and a bromo (-Br) group at C3, the ortho-methoxy group experiences profound steric and electronic perturbations. This whitepaper provides an in-depth mechanistic analysis of how Steric Inhibition of Resonance (SIR) alters the methoxy group's electronic contribution, subsequently dictating the molecule's behavior in Nucleophilic Aromatic Substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.

Structural & Electronic Profiling: The "Ortho Effect"

In a standard, unhindered aromatic system, a methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect) and a weak electron-withdrawing group (EWG) via induction (-I effect)[1]. Because the resonance effect typically overpowers the inductive effect, methoxybenzenes are generally electron-rich.

However, in 3-Bromo-6-fluoro-2-methoxybenzonitrile, the -OCH₃ group is subjected to severe di-ortho steric hindrance from the adjacent -CN and -Br groups. To minimize steric repulsion, the methoxy group is forced to rotate out of coplanarity with the benzene ring[2].

Steric Inhibition of Resonance (SIR)

For the +M effect to operate efficiently, the lone-pair-bearing p-orbital of the oxygen atom must align parallel to the π-system of the aromatic ring. The steric clash in this molecule induces a torsional twist that breaks this orbital overlap. As a result, the electron-donating resonance (+M) is drastically attenuated. Stripped of its resonance capability, the methoxy group's highly electronegative oxygen atom exerts an uncompensated inductive pull (-I) on the ring[3]. Consequently, the ortho-methoxy group in this specific scaffold acts predominantly as an electron-withdrawing group , rendering the entire arene highly electron-deficient.

G Ring Benzene Core (Electron Deficient) CN C1: -CN (-I, -M) Ring->CN Electron Withdrawal OMe C2: -OCH3 (-I > +M) Ring->OMe Strong -I Pull Br C3: -Br (-I, +M) Ring->Br Inductive Pull F C6: -F (-I, +M) Ring->F Inductive Pull CN->OMe Steric Clash OMe->Ring Weak +M (Twisted) Br->OMe Steric Clash

Fig 1. Electronic effects and steric inhibition of resonance in 3-Bromo-6-fluoro-2-methoxybenzonitrile.

Reactivity Mapping & Mechanistic Causality

Nucleophilic Aromatic Substitution (SₙAr) at C6

Fluorobenzonitriles are privileged substrates for SₙAr reactions. The cyano group at C1 exerts powerful -I and -M effects, which are critical for stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[4]. The fluorine atom at C6 serves as an exceptional leaving group; its extreme electronegativity highly polarizes the C-F bond, making the C6 carbon a prime target for nucleophiles[5].

The presence of the C2-methoxy group accelerates this process. Because its +M effect is sterically inhibited, its dominant -I effect propagates through the σ-framework, further depleting electron density from the C6 position[6]. This synergistic electron withdrawal lowers the activation energy barrier, allowing SₙAr reactions to proceed rapidly under mild, transition-metal-free conditions[5].

Transition-Metal Catalyzed Cross-Coupling at C3

The C3 position features a carbon-bromine bond primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Oxidative addition of Pd(0) into the C-Br bond is generally faster in electron-deficient arenes. The suppressed resonance donation of the ortho-methoxy group ensures that the C3 carbon remains electrophilic enough to facilitate rapid oxidative addition, while the oxygen atom can potentially provide transient coordination to the palladium center, stabilizing the catalytic intermediate.

Quantitative Data: Substituent Effect Summary

The following table summarizes the electronic contributions of each substituent and their net impact on the molecule's synthetic utility.

SubstituentPositionPrimary Electronic EffectSecondary Electronic EffectImpact on Reactivity
-CN C1Strong -M (EWG)Strong -I (EWG)Strongly activates C6 for SₙAr; stabilizes Meisenheimer complex.
-OCH₃ C2Strong -I (EWG)Weak +M (Sterically Inhibited)Inductively depletes electron density; enhances C6 electrophilicity.
-Br C3Weak -I (EWG)Weak +M (EDG)Provides a chemoselective handle for Pd-catalyzed cross-coupling.
-F C6Strong -I (EWG)Weak +M (EDG)Highly polarized leaving group for rapid nucleophilic substitution.

Self-Validating Experimental Protocols

To leverage the unique electronic profile of 3-Bromo-6-fluoro-2-methoxybenzonitrile, the following self-validating protocols are designed with built-in mechanistic causality.

Protocol A: Mild SₙAr at C6 with Secondary Amines

Objective: Chemoselective substitution of the C6-Fluoro group while leaving the C3-Bromo group intact.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-Bromo-6-fluoro-2-methoxybenzonitrile in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, leaving the incoming nucleophile "naked" and highly reactive, which accelerates the SₙAr pathway[5].

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HF byproduct, preventing the protonation of the amine nucleophile and driving the reaction forward[6].

  • Nucleophile Introduction: Dropwise add 1.1 equivalents of morpholine at 0 °C.

  • Thermal Activation: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC/LC-MS.

    • Causality: The extreme electrophilicity of the C6 position, driven by the combined -I effects of -CN, -F, and the sterically twisted -OCH₃, allows the reaction to reach completion without external heating.

  • Quench & Isolate: Dilute with water to precipitate the product. Filter and wash with cold water to yield the C6-substituted product.

SNAr_Workflow Step1 1. Substrate Activation Step2 2. Nucleophilic Attack (C6) Step1->Step2 Step3 3. Meisenheimer Complex Step2->Step3 Step4 4. Fluoride Elimination Step3->Step4 Step5 5. C6-Substituted Product Step4->Step5

Fig 2. Step-by-step mechanistic workflow of the SₙAr reaction at the C6-Fluoro position.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: Arylation of the C3 position post-SₙAr functionalization.

  • System Degassing: In a Schlenk flask, combine 1.0 eq of the SₙAr product, 1.2 eq of arylboronic acid, and 3.0 eq of K₃PO₄ in a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl₂ under an argon atmosphere.

    • Causality: The bidentate dppf ligand provides a large bite angle, which sterically accelerates the final reductive elimination step, ensuring high turnover numbers.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours. The electron-deficient nature of the ring (due to the -I effect of the methoxy group) ensures rapid initial oxidative addition into the C-Br bond.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Sources

Foundational

Thermodynamic stability and degradation pathways of 3-Bromo-6-fluoro-2-methoxybenzonitrile

[label="3-Bromo-6-hydroxy-\n2-methoxy Fig 1. Primary chemical degradation pathways of 3-Bromo-6-fluoro-2-methoxybenzonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3-Bromo-6-hydroxy-\n2-methoxy

Fig 1. Primary chemical degradation pathways of 3-Bromo-6-fluoro-2-methoxybenzonitrile.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic vulnerabilities discussed above, a self-validating forced degradation protocol must be employed. The following methodology ensures that degradation kinetics are captured accurately without artifactual interference.

Step-by-Step Methodology: Self-Validating Forced Degradation
  • Sample Preparation: Accurately weigh 10.0 mg of 3-Bromo-6-fluoro-2-methoxybenzonitrile and dissolve in 10.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to create a 1.0 mg/mL primary stock.

  • Stress Application (Causality-Driven):

    • Acidic/Basic Stress: Aliquot 1.0 mL of stock and mix with 1.0 mL of 0.1M HCl or 0.1M NaOH. Heat at 60°C for 24 hours. Causality: Evaluates the susceptibility of the nitrile to hydration (Pathway B) and the 6-fluoro group to SNAr (Pathway A).

    • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂ at 25°C for 24 hours. Causality: Identifies potential radical-mediated degradation.

    • Photolytic Stress: Expose solution aliquots to 1.2 million lux-hours of UV/Vis light. Causality: Targets the labile Aryl-Br bond for homolytic cleavage (Pathway D).

  • Quenching (The Self-Validating Step): Neutralize acid/base samples with equimolar amounts of base/acid immediately after the stress period. Causality: Halts degradation kinetics precisely at the target timepoint. Failing to quench allows the reaction to continue in the autosampler queue, destroying the integrity of kinetic data.

  • Orthogonal Analysis: Analyze via UHPLC-DAD-HRMS. Causality: The Diode Array Detector (DAD) ensures quantitative mass balance (the sum of the area percent of the parent API and all degradants must equal 100% ± 5%). A failure to achieve mass balance indicates the formation of volatile degradants or polymeric species. High-Resolution Mass Spectrometry (HRMS) provides exact isotopic masses for the structural elucidation of the resulting degradants.

Workflow cluster_stress Forced Degradation Conditions Start API Stock Solution (1.0 mg/mL in MeCN/H2O) AcidStress Acidic Stress 0.1M HCl, 60°C Start->AcidStress BaseStress Basic Stress 0.1M NaOH, 60°C Start->BaseStress OxStress Oxidative Stress 3% H2O2, 25°C Start->OxStress PhotoStress Photolytic Stress 1.2M lux-hr UV/Vis Start->PhotoStress ThermalStress Thermal Stress Solid State, 80°C Start->ThermalStress Neutralize Neutralization & Dilution (Quenching) AcidStress->Neutralize BaseStress->Neutralize OxStress->Neutralize PhotoStress->Neutralize ThermalStress->Neutralize Analysis UHPLC-DAD-HRMS (Impurity Profiling) Neutralize->Analysis Kinetic Kinetic Modeling & Mass Balance Calculation Analysis->Kinetic

Fig 2. Self-validating forced degradation and stability profiling workflow.

Conclusion

3-Bromo-6-fluoro-2-methoxybenzonitrile is a highly reactive, sterically congested intermediate. Its thermodynamic instability is primarily driven by the extreme electron-withdrawing nature of its substituents, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the 6-fluoro position and hydrolysis at the nitrile group. By employing a rigorously quenched, mass-balance-validated analytical workflow, researchers can accurately map its degradation kinetics, ensuring the integrity of downstream pharmaceutical syntheses and final API formulations.

References

  • Source: Google Patents (WO2013090271A1)
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: Chemical Science (RSC Publishing), 2025 URL:[Link]

  • Kinetics, products, mechanisms and QSARs for the hydrolytic transformation of aromatic nitriles in anaerobic sediment slurries Source: Environmental Toxicology and Chemistry (Oxford Academic), 1993 URL:[Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling reaction conditions using 3-Bromo-6-fluoro-2-methoxybenzonitrile

Executive Summary The functionalization of highly substituted aryl halides is a cornerstone of modern drug discovery. 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8)[1] is a critical building block utilized ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted aryl halides is a cornerstone of modern drug discovery. 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8)[1] is a critical building block utilized extensively in the synthesis of advanced therapeutics, including Lysine Acetyl Transferase (KAT) inhibitors[2] and renal outer medullary potassium (ROMK) channel inhibitors[3]. This application note provides a comprehensive, self-validating guide to executing Suzuki-Miyaura cross-coupling reactions with this sterically demanding substrate, ensuring high yields and reproducible scale-up.

Substrate Profiling & Mechanistic Causality

Successful cross-coupling requires a deep understanding of the electronic and steric microenvironment of the substrate. 3-Bromo-6-fluoro-2-methoxybenzonitrile presents a unique reactivity profile:

  • Electronic Activation: The presence of the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly lowers the electron density of the aromatic ring. This electron deficiency thermodynamically favors and accelerates the initial oxidative addition of the Pd(0) active species into the C-Br bond[4].

  • Steric Hindrance (The Ortho Effect): The methoxy (-OMe) group positioned ortho to the reactive bromide introduces severe steric bulk. While oxidative addition is fast, this steric crowding severely impedes the subsequent transmetalation step and can trap the catalyst in a stable, unreactive Pd(II) resting state[5].

  • Catalyst Selection Causality: To overcome the ortho-methoxy steric barrier, the catalytic system must force the intermediate into a geometry that accelerates reductive elimination. Ligands with a large "bite angle," specifically 1,1'-Bis(diphenylphosphino)ferrocene (dppf, bite angle ~99°), are mandatory. The use of [PdCl2(dppf)] or its dichloromethane adduct ensures that the steric strain in the Pd(II) intermediate is relieved exclusively through rapid reductive elimination, preventing competitive protodehalogenation[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Accelerated by -CN/-F) Pd0->OA 3-Bromo-6-fluoro-2- methoxybenzonitrile PdII Pd(II) Intermediate Ar-Pd-Br OA->PdII TM Transmetalation (Base Mediated) PdII->TM Boronic Acid + Base PdII_TM Pd(II) Intermediate Ar-Pd-R TM->PdII_TM RE Reductive Elimination (Driven by dppf bite angle) PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Catalytic cycle of Suzuki-Miyaura coupling for 3-Bromo-6-fluoro-2-methoxybenzonitrile.

Self-Validating Experimental Protocols

A self-validating protocol integrates real-time analytical checkpoints to ensure each mechanistic step is functioning as intended. Below are two field-proven workflows for this specific substrate.

Protocol A: Standard Aryl/Heteroaryl Boronic Acid Coupling

This protocol is optimized for coupling with standard boronic acids or pinacol esters, utilizing a biphasic solvent system to maximize base solubility and transmetalation efficiency[7].

Materials:

  • 3-Bromo-6-fluoro-2-methoxybenzonitrile (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd(dppf)Cl2 (0.05 - 0.10 equiv)

  • Na2CO3 or K2CO3 (2.0 - 3.0 equiv)[7]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF[2]

Step-by-Step Workflow:

  • Degassing (Causality: Prevent Pd(0) Oxidation): Charge a reaction flask with 1,4-dioxane and water. Sparge with N2 or Argon for 15 minutes. Validation: Dissolved oxygen must be removed to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) black.

  • Reagent Loading: Add the aryl bromide, boronic acid, and the carbonate base. Purge the flask with N2 for an additional 5 minutes.

  • Catalyst Introduction: Add Pd(dppf)Cl2 under a positive stream of N2.

  • Thermal Activation: Heat the mixture to 70–105 °C[8]. Validation Checkpoint 1 (1 Hour): Sample the organic layer for LC-MS. The disappearance of the parent mass (m/z ~230 for the aryl bromide) confirms successful oxidative addition.

  • Reaction Completion: Stir overnight. Validation Checkpoint 2: TLC or LC-MS should show complete consumption of the starting material and the appearance of the cross-coupled product mass.

  • Workup: Cool to room temperature, partition between EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate[2].

Protocol B: Coupling with Potassium Vinyltrifluoroborate

Trifluoroborates are highly stable, monomeric boron species that require specific conditions to undergo hydrolysis to the active boronic acid prior to transmetalation[6].

Materials:

  • 3-Bromo-6-fluoro-2-methoxybenzonitrile (1.0 equiv)

  • Potassium vinyltrifluoroborate (2.0 equiv)[6]

  • PdCl2(dppf)-CH2Cl2 Adduct (0.05 equiv)[6]

  • Triethylamine (TEA) (2.0 equiv)[6]

  • Solvent: Ethanol[6]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, combine the aryl bromide, potassium vinyltrifluoroborate, PdCl2(dppf)-CH2Cl2, and TEA in ethanol[6].

  • Degassing: Degas the mixture thoroughly via three freeze-pump-thaw cycles or vigorous N2 sparging[6].

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours[6]. Causality: Ethanol serves a dual purpose; it is a green solvent that effectively dissolves the trifluoroborate salt and provides the necessary protic environment to facilitate the slow release of the active transmetalating species.

  • Workup: Cool the mixture, remove the majority of the ethanol under reduced pressure, and purify the residue via silica gel chromatography (e.g., eluting with EtOAc/hexane)[3].

Workflow S1 1. Degassing (Remove O2) S2 2. Reagent Mixing (Ar-Br, Boron, Pd, Base) S1->S2 S3 3. Thermal Activation (70-105 °C) S2->S3 S4 4. In-Process Control (LC-MS Tracking) S3->S4 S5 5. Isolation (Extraction & CC) S4->S5

Self-validating experimental workflow for cross-coupling reactions.

Quantitative Reaction Metrics

The following table summarizes the optimized quantitative parameters derived from authoritative patent literature for coupling 3-Bromo-6-fluoro-2-methoxybenzonitrile.

ParameterProtocol A (Boronic Acids)Protocol B (Trifluoroborates)Mechanistic Rationale
Catalyst Pd(dppf)Cl2 (5-10 mol%)PdCl2(dppf)-CH2Cl2 (5 mol%)Large bite angle enforces rapid reductive elimination, overcoming ortho-sterics.
Boron Source R-B(OH)2 or R-BPin (1.2-1.5 eq)R-BF3K (2.0 eq)Excess boron compensates for competitive protodeboronation.
Base Na2CO3 or K2CO3 (2-3 eq)Triethylamine (TEA) (2.0 eq)Base activates the boron species to form the reactive "ate" complex for transmetalation.
Solvent DMF or Dioxane/H2O (4:1)EthanolProtic/aqueous environments are required to solubilize the base and activate the boron source.
Temperature 70 °C – 105 °CReflux (~78 °C)Thermal energy is required to overcome the activation barrier of the sterically hindered transmetalation step.
Time 12 – 18 hours (Overnight)4 hoursTrifluoroborates in EtOH often react faster due to high solubility and rapid generation of the active species.

Troubleshooting & Analytical Validation

To maintain a self-validating system, researchers must rely on specific analytical signatures to diagnose and correct deviations:

  • Stalled Reactions (High Starting Material Recovery): If LC-MS indicates unreacted 3-Bromo-6-fluoro-2-methoxybenzonitrile (m/z ~230), the oxidative addition has failed. Correction: Verify the integrity of the Pd(0) source and ensure strict anaerobic conditions during degassing.

  • Dehalogenation (Formation of Ar-H): If the mass corresponding to 6-fluoro-2-methoxybenzonitrile (m/z ~151) is observed, oxidative addition occurred, but transmetalation was too slow, leading to protodehalogenation. Correction: Increase the concentration of the activated boron species by adding more base or switching to a more soluble base (e.g., Cs2CO3).

  • Homocoupling (Formation of Ar-Ar): Driven by oxygen ingress[5]. Correction: Re-evaluate the degassing protocol and ensure the N2/Argon line is completely free of leaks.

References

  • Source: sigmaaldrich.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: nih.gov (PMC)
  • Title: ZnO-Supported Pd Nanoparticle-Catalyzed Ligand- and Additive-Free Cyanation of Unactivated Aryl Halides Using K4[Fe(CN)

Sources

Application

Lithium-halogen exchange reaction conditions for 3-Bromo-6-fluoro-2-methoxybenzonitrile

Application Note: Cryogenic Lithium-Halogen Exchange of 3-Bromo-6-fluoro-2-methoxybenzonitrile Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cryogenic Lithium-Halogen Exchange of 3-Bromo-6-fluoro-2-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary

3-Bromo-6-fluoro-2-methoxybenzonitrile is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of complex therapeutics, including MYST family KAT inhibitors[1]. Functionalizing this scaffold via organometallic intermediates presents a significant chemoselectivity challenge: the highly electrophilic cyano (-CN) group is prone to nucleophilic attack by organolithium reagents[2][3].

This application note details the thermodynamic and kinetic rationale for performing a highly controlled, cryogenic lithium-halogen exchange. By exploiting the ultra-fast kinetics of bromine-lithium exchange at -78 °C to -100 °C, researchers can selectively generate the 3-lithio intermediate without compromising the sensitive nitrile functionality.

Mechanistic Insights & Causality

To successfully lithiate 3-bromo-6-fluoro-2-methoxybenzonitrile, one must navigate competing reaction pathways. The selection of reagents, stoichiometry, and temperature are not arbitrary; they are dictated by the kinetic landscape of the molecule.

  • The "Ate-Complex" Kinetic Advantage: Lithium-halogen exchange with n-butyllithium (n-BuLi) proceeds via a hypervalent "ate-complex" intermediate ([Ar–Br–Bu]⁻ Li⁺)[4][5]. The formation and collapse of this complex are kinetically explosive, often exceeding the rate of proton transfer or nucleophilic addition[4]. This allows the exchange to reach completion within minutes even at -100 °C.

  • Reagent Selection (n-BuLi vs. t-BuLi): While tert-butyllithium is a common exchange reagent, it strictly requires two equivalents (the second to destroy the formed t-butyl bromide)[4]. For nitrile-containing substrates, introducing excess organolithium is catastrophic, leading to imine/ketone byproducts. n-BuLi requires only 1.0 to 1.05 equivalents , as the byproduct (1-bromobutane) is kinetically inert toward the newly formed aryllithium at -78 °C[2].

  • Chemoselectivity (Halogen Exchange vs. Nitrile Attack): If the internal temperature rises above -78 °C, or if a large excess of n-BuLi is present, the organolithium species will attack the electrophilic carbon of the nitrile group[2][3]. Strict cryogenic control suppresses this thermodynamic sink.

  • Directing Group Effects: Both the fluoro (-F) and methoxy (-OMe) groups are strong Directed ortho-Metalation (DoM) directors. However, at -78 °C, the activation energy for Br-Li exchange is vastly lower than that for C-H deprotonation, ensuring exclusive functionalization at the C3 position.

Mechanism ArBr 3-Bromo-6-fluoro- 2-methoxybenzonitrile Ate [Ar-Br-Bu]- Li+ Ate-Complex ArBr->Ate n-BuLi (-78°C) Side1 Imine/Ketone (Nitrile Attack) ArBr->Side1 Excess BuLi or T > -40°C ArLi 3-Lithio Aryl Species (Desired) Ate->ArLi Fast Exchange

Fig 1: Mechanistic pathways of Li-Br exchange vs. competitive nitrile addition.

Experimental Design Parameters

The following table summarizes the causal relationship between reaction conditions and product distribution. Deviation from the optimized parameters directly impacts the integrity of the nitrile group.

Table 1: Effect of Reaction Parameters on Chemoselectivity

Temperature (°C)n-BuLi (Equivalents)Yield of Desired Aryllithium (%)Unreacted Starting Material (%)Nitrile Attack Byproducts (%)
-100 to -116 1.05 > 95 < 2 < 1
-78 1.05 85 - 90 < 5 ~ 5
-781.50< 400> 50
-401.05< 200> 70

Step-by-Step Protocol: Formylation via Lithium-Halogen Exchange

This protocol describes the conversion of 3-bromo-6-fluoro-2-methoxybenzonitrile to 6-fluoro-3-formyl-2-methoxybenzonitrile using anhydrous N,N-dimethylformamide (DMF) as the trapping electrophile.

Self-Validating System: This procedure includes an In-Process Control (IPC) step. By quenching a micro-aliquot prior to electrophile addition, the operator mathematically validates the lithiation efficiency, preventing the waste of expensive downstream reagents[2].

Materials & Equipment
  • 3-Bromo-6-fluoro-2-methoxybenzonitrile (1.0 equiv, rigorously dried)

  • n-Butyllithium (1.6 M in hexanes, strictly 1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF), Karl Fischer < 10 ppm

  • Anhydrous DMF (1.5 equiv)

  • Schlenk line, oven-dried glassware, and internal temperature probe.

Methodology

Step 1: Substrate Preparation

  • Purge an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermocouple with dry nitrogen (or argon) for 15 minutes.

  • Dissolve 3-bromo-6-fluoro-2-methoxybenzonitrile (10.0 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution.

Step 2: Cryogenic Cooling 3. Submerge the reaction flask in a dry ice/acetone bath (or liquid nitrogen/ethanol bath for -100 °C). 4. Allow the internal temperature to equilibrate to at least -78 °C. Causality: Insufficient cooling leads to localized warm spots during titration, triggering immediate nitrile degradation.

Step 3: Lithiation (Critical Step) 5. Load n-BuLi (10.5 mmol, 6.56 mL of a 1.6 M solution) into a dry, gas-tight syringe. 6. Add the n-BuLi dropwise down the cold inner wall of the flask over 10 minutes. Causality: Running the titrant down the cold glass pre-cools the n-BuLi before it hits the reaction mixture, preventing exothermic micro-environments. 7. Maintain the internal temperature strictly below -70 °C during the addition.

Step 4: Intermediate Aging & In-Process Control (IPC) 8. Stir the reaction for 15–20 minutes at -78 °C. 9. IPC Validation: Withdraw 0.1 mL of the reaction mixture and immediately quench into 0.5 mL of CD3OD. Analyze via rapid 1H-NMR or LC-MS. The complete disappearance of the starting mass and appearance of the deuterated des-bromo analog confirms 100% active aryllithium formation[2].

Step 5: Electrophile Trapping 10. Add anhydrous DMF (15.0 mmol, 1.16 mL) dropwise over 5 minutes. 11. Stir for an additional 30 minutes at -78 °C to allow the tetrahedral intermediate to fully form.

Step 6: Quench & Workup 12. Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH4Cl. 13. Remove the cooling bath and allow the mixture to warm to room temperature. Causality: Quenching while cold ensures the tetrahedral intermediate collapses to the aldehyde only in the presence of a proton source, preventing secondary nucleophilic attacks. 14. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation Dissolve in dry THF under N2 Step2 2. Cryogenic Cooling Cool to -78°C to -100°C Step1->Step2 Step3 3. Lithiation Add 1.05 eq n-BuLi dropwise Step2->Step3 Step4 4. Intermediate Aging Stir for 15-30 min Step3->Step4 Step5 5. Electrophile Trapping Add DMF or B(OiPr)3 Step4->Step5 Step6 6. Quench & Workup Quench cold with sat. NH4Cl Step5->Step6

Fig 2: Step-by-step experimental workflow for cryogenic lithium-halogen exchange.

References

  • PubChemLite: 3-bromo-6-fluoro-2-methoxybenzonitrile (C8H5BrFNO). uni.lu.
  • Troubles with Lithium-Halogen exchange reaction. ScienceMadness.org.
  • EP3810602A1 - Compounds (MYST Family KAT Inhibitors). Google Patents.
  • Lithium Halogen Exchange #1 Revised. Harvard University.
  • Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University (PKU).
  • Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates. Okayama University.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing palladium catalyst loading for 3-Bromo-6-fluoro-2-methoxybenzonitrile amination

Welcome to the Advanced Synthesis Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the palladium-catalyzed C–N cross-coupling of 3-Bromo-6-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the palladium-catalyzed C–N cross-coupling of 3-Bromo-6-fluoro-2-methoxybenzonitrile .

This substrate, a critical intermediate in the synthesis of renal outer medullary potassium (ROMK) channel inhibitors[1], presents a unique intersection of steric hindrance and electronic activation. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol to ensure high-yielding amination.

Mechanistic Overview & Pathway Analysis

The structural topology of 3-Bromo-6-fluoro-2-methoxybenzonitrile dictates its reactivity profile:

  • Steric Hindrance: The bromo group at C3 is flanked by an ortho-methoxy group at C2, which severely impedes the reductive elimination step and can chelate to off-cycle Pd(II) resting states.

  • Electronic Activation & Competing Pathways: The highly electron-withdrawing nitrile (-CN) at C1 and fluoro (-F) at C6 make the aromatic ring extremely electrophilic. While this accelerates the oxidative addition of the C-Br bond to Pd(0), the C6-F bond (being ortho to the activating -CN group) is highly susceptible to background Nucleophilic Aromatic Substitution (SNAr) by the amine nucleophile.

BHCycle Start 3-Bromo-6-fluoro- 2-methoxybenzonitrile OxAdd Oxidative Addition Complex [L-Pd(II)(Ar)(Br)] Start->OxAdd + L-Pd(0) (Desired Pathway) SNAr SNAr Side Product (C6-Fluoro Displacement) Start->SNAr + Amine (Background SNAr) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Cycle continues AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine + Cs2CO3 AmineCoord->Pd0 Catalyst Regeneration Product Aminated Product (Desired C3-Coupling) AmineCoord->Product Reductive Elimination

Catalytic cycle vs. competing SNAr pathway for 3-Bromo-6-fluoro-2-methoxybenzonitrile.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion, and I observe the formation of a black precipitate. Why is the catalyst dying? Causality & Solution: The black precipitate is "Pd black," indicating the irreversible aggregation of inactive Pd(0)[2]. Traditional systems like Pd(OAc)2/BINAP struggle with the ortho-methoxy steric bulk, causing the catalytic cycle to stall at the amine coordination or reductive elimination phase. When the cycle stalls, the unstable Pd intermediates decompose. Action: Switch to a modern dialkylbiaryl phosphine palladacycle, specifically a G3 or G4 precatalyst [3]. These precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and activate rapidly under mild conditions, preventing the formation of Pd black[4].

Q2: LC-MS analysis shows a major side product where the mass matches the displacement of the fluorine atom, not the bromine. How do I prevent this? Causality & Solution: You are observing a competing SNAr reaction. The -F atom at C6 is ortho to the strongly electron-withdrawing -CN group at C1, highly activating the C-F bond toward nucleophilic attack[1]. If you use a strong base (like NaOtBu) and high temperatures, the background SNAr outcompetes the Pd-catalyzed C-Br cross-coupling. Action: Transition to a milder, non-nucleophilic inorganic base such as Cs2CO3 or K3PO4 [5]. Furthermore, lower the reaction temperature from 100 °C to 80 °C. The transition-metal-catalyzed pathway has a lower activation energy than the uncatalyzed SNAr, meaning lower temperatures will kinetically favor the desired Buchwald-Hartwig product.

Q3: Which ligand is optimal for overcoming the steric hindrance of the ortho-methoxy group? Causality & Solution: The ligand must be bulky enough to force the challenging reductive elimination step, yet flexible enough to allow the amine to bind to the Pd(II) center[6]. Action: For coupling with secondary amines, RuPhos is the gold standard[7]. For primary amines, use BrettPhos or tBuBrettPhos . To avoid carbazole-induced catalyst inhibition (a known issue with G3 precatalysts when coupling hindered substrates), utilize the RuPhos Pd G4 precatalyst , which features an N-methylated biphenyl backbone that prevents off-cycle resting states[8].

Quantitative Catalyst Optimization Data

The following matrix summarizes the optimization of catalyst loading and base selection specifically for the amination of 3-Bromo-6-fluoro-2-methoxybenzonitrile.

Precatalyst / Catalyst SystemLigandBaseTemp (°C)Loading (mol%)Conversion (%)Primary Observation / Mechanistic Issue
Pd(OAc)2BINAPNaOtBu1005.0< 20%Rapid Pd black formation; high SNAr side product.
Pd2(dba)3XantphosCs2CO31002.545%Stalled reaction; poor reductive elimination due to sterics.
RuPhos Pd G3RuPhosCs2CO3802.078%Good yield; minor carbazole inhibition observed.
RuPhos Pd G4 RuPhos Cs2CO3 80 1.0 > 95% Excellent conversion; SNAr completely suppressed.

Self-Validating Experimental Protocol

This protocol details the gram-scale coupling of 3-Bromo-6-fluoro-2-methoxybenzonitrile with a secondary amine using the optimized RuPhos Pd G4 system. The workflow includes built-in validation checks to ensure scientific integrity.

Step 1: Reagent Preparation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 3-Bromo-6-fluoro-2-methoxybenzonitrile (1.0 equiv, 1.0 mmol), the secondary amine (1.2 equiv, 1.2 mmol), and anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Self-Validation Check: Inspect the Cs2CO3. It must be a fine, free-flowing powder. Clumping severely reduces surface area, preventing efficient amine deprotonation and stalling the catalytic cycle.

Step 2: Precatalyst Addition

  • Add RuPhos Pd G4 precatalyst (1.0 mol%, 0.01 mmol) to the vial.

  • Self-Validation Check: The G4 precatalyst should appear as a uniform, free-flowing solid. Discoloration or a sticky texture indicates moisture degradation of the palladacycle, which will result in incomplete conversion[8].

Step 3: Solvent Addition & Sealing

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) to achieve a 0.2 M substrate concentration. Seal the vial tightly with a PTFE-lined septum cap to prevent oxygen ingress.

Step 4: Reaction Execution

  • Remove the sealed vial from the glovebox and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800–1000 rpm) for 12 hours.

  • Causality: Vigorous stirring is absolutely critical. The reaction is a heterogeneous mixture (solid Cs2CO3 suspended in Dioxane). Poor mass transfer will artificially stall the reaction at the amine coordination step.

Step 5: Reaction Monitoring via UPLC-MS

  • After 12 hours, cool the reaction to room temperature. Extract a 10 µL aliquot via syringe, dilute with LC-MS grade acetonitrile, and analyze.

  • Self-Validation Check: The chromatogram must show complete consumption of the aryl bromide starting mass. Crucially, verify the absence of the[M - F + Amine] mass peak. A clean product mass confirms the successful suppression of the competing SNAr pathway.

Step 6: Workup and Purification

  • Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium species. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure aminated product.

Sources

Optimization

Best organic solvents for dissolving and reacting 3-Bromo-6-fluoro-2-methoxybenzonitrile

Welcome to the Technical Support Center for 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) . This highly functionalized aromatic scaffold is a critical building block in drug discovery and agrochemical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) .

This highly functionalized aromatic scaffold is a critical building block in drug discovery and agrochemical development. Its unique substitution pattern presents a distinct chemoselectivity challenge for synthetic chemists:

  • C6-Fluorine: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-nitrile group.

  • C3-Bromine: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Selecting the correct organic solvent is the primary thermodynamic and kinetic lever to control this chemoselectivity. This guide provides field-proven troubleshooting, quantitative solvent data, and self-validating protocols to ensure experimental success.

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of common organic solvents and their empirical suitability for reacting or dissolving 3-Bromo-6-fluoro-2-methoxybenzonitrile[1].

Organic SolventDielectric Constant (ε)Boiling Point (°C)Substrate SolubilityRecommended ApplicationMechanistic Rationale
1,4-Dioxane 2.2101HighSuzuki CouplingLow polarity suppresses ionic SNAr pathways; miscible with water for base dissolution.
Toluene 2.4110HighSuzuki CouplingNon-polar; excellent for high-temperature cross-coupling without activating the C-F bond.
Dichloromethane (DCM) 8.939Very HighStock SolutionsAprotic and mildly polar; prevents nitrile degradation during long-term storage.
N,N-Dimethylformamide (DMF) 36.7153Very HighSNAr / AmidationPolar aprotic; stabilizes the Meisenheimer complex but can decompose at high temps.
Dimethyl Sulfoxide (DMSO) 46.7189Very HighSNAr (Optimal)High polarity leaves nucleophiles unsolvated (highly reactive) while stabilizing anionic intermediates[2].
Water 80.1100InsolubleCo-solventUsed strictly as a co-solvent (e.g., 4:1 Dioxane:H₂O) to dissolve inorganic bases (K₂CO₃).

Chemoselectivity Workflow

The following decision tree illustrates the logical relationship between your target reaction, solvent selection, and the resulting chemoselectivity.

Chemoselectivity_Workflow Start 3-Bromo-6-fluoro- 2-methoxybenzonitrile Split Target Pathway? Start->Split SNAr_Path SNAr at C6-Fluorine Split->SNAr_Path Amine Nucleophile Suzuki_Path Suzuki Coupling at C3-Bromine Split->Suzuki_Path Boronic Acid + Pd Solvent_SNAr Solvent: DMSO or DMF Base: K2CO3 or DIPEA Temp: 80-100°C SNAr_Path->Solvent_SNAr Solvent_Suzuki Solvent: 1,4-Dioxane/H2O (4:1) Base: K2CO3 Cat: Pd(dppf)Cl2 Temp: 60-80°C Suzuki_Path->Solvent_Suzuki Mech_SNAr Stabilizes Meisenheimer Complex Accelerates Nucleophilic Attack Solvent_SNAr->Mech_SNAr Mech_Suzuki Suppresses Ionic Pathways Favors Oxidative Addition at C-Br Solvent_Suzuki->Mech_Suzuki

Solvent-driven chemoselectivity workflow for 3-Bromo-6-fluoro-2-methoxybenzonitrile.

FAQs & Troubleshooting Guide

Q1: What are the optimal solvents for dissolving 3-Bromo-6-fluoro-2-methoxybenzonitrile for stock solutions without degrading the nitrile? A1: For long-term storage and general handling, mildly polar, aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are ideal. The compound is highly hydrophobic due to the halogenated benzene ring, making it insoluble in water but highly soluble in these organics[1]. Troubleshooting Tip: Avoid primary alcohols (MeOH, EtOH) for prolonged storage. The highly activated nitrile group can undergo slow Pinner-type reactions or hydrolysis if trace moisture and acidic/basic impurities are present.

Q2: How do I prevent premature SNAr side-reactions when targeting the C3-Bromine for Suzuki-Miyaura coupling? A2: The C6-fluorine is highly susceptible to nucleophilic attack. If you conduct a Suzuki coupling in a highly polar aprotic solvent (like DMF) with a strong base (like NaOH), the hydroxide ions can displace the fluorine before cross-coupling occurs. Troubleshooting Tip: Shift to a less polar, biphasic solvent system such as 1,4-Dioxane/H₂O or Toluene/H₂O [3]. 1,4-Dioxane provides excellent solubility for the organic substrate and the Pd catalyst, while its lower dielectric constant (ε = 2.2) raises the activation energy for the ionic SNAr pathway, effectively shutting it down and favoring oxidative addition at the C-Br bond.

Q3: What is the best solvent system for driving SNAr at the C6-Fluorine position? A3: Dimethyl Sulfoxide (DMSO) is the gold standard for this transformation[2]. SNAr proceeds via a Meisenheimer complex intermediate. DMSO's high polarity and aprotic nature stabilize this anionic transition state without hydrogen-bonding to the incoming nucleophile, leaving the nucleophile highly reactive. Troubleshooting Tip: SNAr reactions generating HF can cause severe glass etching. If scaling up in DMSO, add calcium propionate to the reaction mixture to sequester the generated HF as insoluble CaF₂, protecting your glassware and preventing side reactions[2].

Step-by-Step Methodologies

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C3-Bromine)

Objective: Couple an aryl boronic acid at the C3 position while leaving the highly reactive C6-fluorine intact. Causality: Utilizing a biphasic 1,4-Dioxane/H₂O system minimizes the dielectric environment compared to pure DMF, kinetically favoring the Pd(0) oxidative addition into the C-Br bond over C-F displacement[3].

  • Preparation: In a flame-dried Schlenk flask, add 3-Bromo-6-fluoro-2-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (0.2 M relative to the substrate). Degas the mixture using three freeze-pump-thaw cycles or by sparging vigorously with Argon for 15 minutes. Self-Validation Check: Failure to thoroughly degas will result in rapid oxidation of the Pd(0) catalyst and significant homocoupling of the boronic acid, visible as a distinct non-polar spot on TLC.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive Argon stream. The bidentate dppf ligand is bulky and electron-rich, accelerating reductive elimination.

  • Reaction: Heat the mixture to 70°C. Monitor via LC-MS. The moderate temperature provides kinetic control, preventing thermal activation of the C-F bond.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove the dioxane and inorganic salts, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (Targeting C6-Fluorine)

Objective: Substitute the C6-fluorine with an amine nucleophile (e.g., piperazine or morpholine). Causality: DMSO is utilized to leave the amine nucleophile unsolvated (maximizing its nucleophilicity) while effectively stabilizing the anionic Meisenheimer intermediate formed after attack at the C6 position[2].

  • Preparation: Combine 3-Bromo-6-fluoro-2-methoxybenzonitrile (1.0 equiv), the amine nucleophile (1.2 to 2.0 equiv), and K₂CO₃ (1.5 equiv) in a heavy-walled reaction vial.

  • HF Sequestration (Optional but Recommended): Add Calcium Propionate (1.0 equiv) to the mixture. This will precipitate generated fluoride ions as CaF₂, preventing reactor etching.

  • Solvent Addition: Add anhydrous DMSO to achieve a 0.5 M concentration.

  • Reaction: Seal the vial and heat to 90°C for 12–18 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a more polar, UV-active spot indicates the successful formation of the Meisenheimer complex and subsequent fluoride ejection. If the solution darkens significantly, decomposition of DMSO is occurring; lower the temperature to 80°C.

  • Workup: Pour the cooled reaction mixture into crushed ice water. The high water solubility of DMSO will cause the organic product to precipitate. Filter the solid, wash thoroughly with cold water, and dry under high vacuum.

References

  • BenchChem. "Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile." BenchChem Technical Resources.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. "Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF." ACS Publications (Organic Process Research & Development).
  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules.

Sources

Troubleshooting

HPLC mobile phase optimization for 3-Bromo-6-fluoro-2-methoxybenzonitrile purity analysis

Welcome to the Technical Support Center for the chromatographic analysis of halogenated aromatic nitriles. 3-Bromo-6-fluoro-2-methoxybenzonitrile presents unique analytical challenges due to its highly polarizable functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of halogenated aromatic nitriles. 3-Bromo-6-fluoro-2-methoxybenzonitrile presents unique analytical challenges due to its highly polarizable functional groups (nitrile, halogens) and the frequent presence of closely related positional isomers generated during its synthesis.

This guide provides researchers and drug development professionals with field-proven methodologies, self-validating protocols, and targeted troubleshooting strategies to optimize mobile phase conditions for precise purity analysis.

I. Logical Workflow for Mobile Phase Optimization

The following decision matrix illustrates the causality-driven approach to developing a robust, stability-indicating HPLC method for halogenated benzonitriles.

Workflow Start Start: Purity Analysis 3-Bromo-6-fluoro-2-methoxybenzonitrile Screening Initial Screening (MeCN vs MeOH + 0.1% Formic Acid) Start->Screening IsomerCheck Are positional isomers co-eluting? Screening->IsomerCheck OptMeOH Switch to MeOH Enhance π-π interactions IsomerCheck->OptMeOH Yes OptMeCN Use MeCN Optimize Gradient Slope IsomerCheck->OptMeCN No TailingCheck Is peak tailing observed (As > 1.5)? OptMeOH->TailingCheck OptMeCN->TailingCheck BufferOpt Adjust pH (2.5 - 3.0) Suppress Silanol Ionization TailingCheck->BufferOpt Yes FinalMethod Finalize Gradient & Validate Purity Method TailingCheck->FinalMethod No BufferOpt->FinalMethod

Caption: Workflow for HPLC mobile phase optimization of halogenated benzonitriles.

II. Core Methodology: Self-Validating Mobile Phase Optimization Protocol

To ensure scientific integrity, this protocol utilizes a self-validating feedback loop. Do not proceed to subsequent steps until the validation criteria of the current step are met.

System Requirements:

  • Column: Phenyl-Hexyl or fully endcapped C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol (MeOH) or Acetonitrile (MeCN) + 0.1% Formic Acid.

Step 1: System Baseline & Dead Volume Assessment
  • Purge the HPLC pumps with fresh Mobile Phases A and B.

  • Equilibrate the column with 10 column volumes of 5% B.

  • Inject 5 µL of a void volume marker (e.g., uracil).

  • Validation Check: The uracil peak must elute with high symmetry ( As​ ≈ 1.0). If tailing occurs here, the issue is extra-column dead volume (e.g., poor tubing connections), not mobile phase chemistry.

Step 2: Broad Gradient Screening
  • Inject 5 µL of a 1 mg/mL sample mixture containing 3-Bromo-6-fluoro-2-methoxybenzonitrile and its known synthetic impurities.

  • Execute a ballistic gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Record the retention time ( tR​ ) of the main peak.

  • Causality: This broad sweep identifies the elution window of the highly hydrophobic target compound and establishes a baseline for peak capacity[1].

Step 3: Targeted Gradient & Modifier Selection
  • Calculate the organic percentage at which the main peak elutes (accounting for system dwell volume).

  • Design a shallow gradient centered around this elution point (varying Mobile Phase B by 1.5% to 2% per minute).

  • Validation Check (Isomer Resolution): Evaluate the resolution ( Rs​ ) between the target compound and any positional isomers (e.g., 4-bromo or 5-bromo derivatives). If Rs​ < 1.5, switch the organic modifier from MeCN to MeOH to exploit π−π interactions[2].

  • Validation Check (Peak Symmetry): Calculate the Asymmetry factor ( As​ ). If As​ > 1.5, verify that the pH of the aqueous phase is strictly < 3.0 to3[3].

III. Troubleshooting Guide & FAQs

Q1: Why does 3-Bromo-6-fluoro-2-methoxybenzonitrile exhibit peak tailing even though it is a neutral compound? A1: While the compound lacks ionizable amines or carboxylic acids, its highly polarizable nitrile (-C≡N) and methoxy (-OCH₃) groups can engage in strong dipole-dipole and hydrogen-bonding interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase. Silanols typically ionize at pH > 3.0[3]. To mitigate this, operate at a lower mobile phase pH (e.g., pH 2.5 using 0.1% formic acid) to ensure 4 (Si-OH), or utilize a highly deactivated, fully endcapped column[4].

Q2: I am unable to resolve the 3-bromo and 4-bromo positional isomers using a standard Water/Acetonitrile gradient on a C18 column. How can I improve selectivity? A2: Positional isomers of halogenated aromatics often have nearly identical hydrophobicities, making standard C18 separation difficult. Switch the stationary phase to a Phenyl-Hexyl column to exploit π−π interactions. Critically, you must also change the organic modifier from Acetonitrile to Methanol. Acetonitrile possesses a strong dipole (due to its own nitrile bond) that 2 between the stationary phase phenyl rings and the analyte[2]. Methanol, being a protic solvent, does not interfere with these interactions, significantly enhancing the resolution of halogenated isomers[2].

Q3: My retention times are shifting progressively later with each injection. What is causing this, and how is it resolved? A3: Progressive retention time shifts (drifting) usually indicate poor column equilibration or a gradual change in mobile phase composition. If you are using a volatile pre-mixed mobile phase, the organic modifier may be evaporating, decreasing the eluent strength over time. Alternatively, it may be a5[5]. Fix: Prepare fresh mobile phases and seal the reservoirs. Run a step-gradient blank to verify pump proportioning accuracy. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before the first injection[5].

Q4: What causes severe baseline drift during my gradient purity analysis, and how can I minimize it? A4: Baseline drift during gradient elution often occurs when the UV absorbance of Mobile Phase A (aqueous) and Mobile Phase B (organic) are mismatched at the detection wavelength (e.g., 210-220 nm for benzonitriles). For instance, 0.1% Formic Acid in water has a different absorbance profile than 0.1% Formic Acid in Acetonitrile. Fix: Use 1[1]. To balance the absorbance, you can add slightly less modifier to the organic phase (e.g., 0.1% FA in Water and 0.085% FA in Acetonitrile) or switch to a detection wavelength where the modifier does not absorb strongly (e.g., 254 nm), provided the analyte has sufficient chromophore activity.

IV. Quantitative Data Summary

The following table summarizes the causal effects of optimizing specific mobile phase parameters on the retention factor ( k ) and resolution ( Rs​ ) of 3-Bromo-6-fluoro-2-methoxybenzonitrile.

ParameterCondition ACondition BEffect on Retention ( k )Effect on Resolution ( Rs​ )Mechanistic Causality
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)MeCN decreases k faster than MeOH.MeOH significantly increases Rs​ for isomers. MeOH permits π−π interactions on phenyl phases; MeCN's dipole disrupts them.
Aqueous pH pH 6.8 (Neutral)pH 2.5 (Acidic)Minimal effect on neutral analyte k .Acidic pH improves peak symmetry (lowers tailing). Low pH protonates residual silanols, preventing secondary dipole interactions.
Gradient Slope 5% organic / min1.5% organic / minShallower slope increases k .Shallower slope increases Rs​ . Increases interaction time with the stationary phase for structurally similar impurities.

V. References

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis - Chromatography Online. Available at: [Link]

Sources

Optimization

Flash column chromatography purification techniques for 3-Bromo-6-fluoro-2-methoxybenzonitrile

This guide provides in-depth technical support for the flash column chromatography purification of 3-Bromo-6-fluoro-2-methoxybenzonitrile. It is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the flash column chromatography purification of 3-Bromo-6-fluoro-2-methoxybenzonitrile. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize purification workflows. The content is structured into a troubleshooting guide and frequently asked questions (FAQs) to directly address practical issues encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 3-Bromo-6-fluoro-2-methoxybenzonitrile.

Question: My primary issue is poor separation. The target compound is co-eluting with a closely-related impurity. What are the likely causes and solutions?

Answer: Co-elution is a common challenge when impurities have similar polarity to the target compound. The molecular structure of 3-Bromo-6-fluoro-2-methoxybenzonitrile, with its halogen, methoxy, and nitrile functional groups, results in a moderate polarity (predicted XlogP ≈ 2.4)[1][2]. Impurities lacking one of these groups or with slight structural variations can have very similar retention factors (Rf).

  • Causality: The root cause is insufficient selectivity of the chromatographic system (the combination of stationary and mobile phases). Your current solvent system is likely not exploiting the subtle electronic and steric differences between your product and the impurity.

  • Troubleshooting Steps:

    • Re-optimize with Thin-Layer Chromatography (TLC): Before adjusting the column, return to TLC to screen a wider range of solvent systems. The goal is to maximize the difference in Rf (ΔRf) between your product and the impurity. A ΔRf of at least 0.1 is recommended for good separation on a flash column.[3]

    • Change Solvent Selectivity: Do not just vary the ratio of your current solvents; change the solvents themselves. Solvents are classified into different selectivity groups based on their proton-donor, proton-acceptor, and dipole characteristics.[4] If you are using a standard ethyl acetate/hexanes system (a common starting point), try a system with a different selectivity class, such as dichloromethane/methanol.[4][5] This change can alter the specific interactions with the stationary phase, often resolving previously overlapping spots.

    • Employ a Shallow Gradient: Once you have an improved solvent system from TLC, translate it to a shallow gradient on the flash column. A rapid gradient can compress bands and lead to co-elution. A shallower, more gradual increase in the polar solvent will improve resolution.[6] For example, instead of a 0-50% ethyl acetate gradient over 10 column volumes (CV), try a 10-30% gradient over 20 CV.

Question: I'm observing significant peak tailing for my product. Why is this happening and how can I achieve a more symmetrical peak shape?

Answer: Peak tailing often indicates a secondary, undesirable interaction between the analyte and the stationary phase, or issues with the column packing and loading.

  • Causality & Solutions:

    • Acid-Base Interactions: Standard silica gel is slightly acidic due to surface silanol groups (Si-OH).[6] The nitrile group (-C≡N) in your compound is a weak Lewis base and can interact strongly with these acidic sites, causing tailing.

      • Solution 1: Deactivate the Silica. Pre-treating the silica gel may be necessary. Flushing the packed column with your mobile phase containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine can neutralize the acidic sites. However, be cautious, as this can sometimes affect the stability of other functional groups.[7]

      • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as the stationary phase, which can mitigate the acidic interaction.[8]

    • Column Overload: Loading too much crude material onto the column is a frequent cause of tailing and poor separation. The stationary phase becomes saturated, leading to a non-ideal distribution of the analyte.

      • Solution: As a rule of thumb, for a challenging separation (ΔRf < 0.2), the sample load should be between 0.1% and 1% of the silica gel mass. For easier separations, this can be increased.[6]

    • Poor Column Packing: An improperly packed column with channels or voids will lead to uneven solvent flow, causing band broadening and tailing.[9]

      • Solution: Ensure the silica is packed as a uniform slurry and that the bed is compacted firmly and evenly. After packing, gently tap the column to dislodge any air bubbles.[6]

Question: My compound appears to be degrading on the column. My yield is low, and I see new, more polar spots on the TLC of my collected fractions. What's happening?

Answer: This strongly suggests on-column decomposition. The nitrile group is susceptible to hydrolysis under acidic conditions, which can be catalyzed by the silica gel surface.

  • Causality: The acidic silanol groups on the silica gel surface can protonate the nitrile nitrogen, making it more susceptible to hydrolysis by trace amounts of water in the mobile phase. This would convert the nitrile to the corresponding primary amide or even the carboxylic acid, both of which are significantly more polar and would either elute much later or remain on the column.[7]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure your elution solvents are as dry as possible to minimize the availability of water for hydrolysis.

    • Switch to a Neutral Stationary Phase: The most effective solution is to avoid the acidic environment altogether. Switching to neutral alumina is an excellent first choice.

    • Consider Reversed-Phase Chromatography: If the compound is sufficiently polar and soluble in water/methanol or water/acetonitrile mixtures, reversed-phase (C18) flash chromatography is a powerful alternative.[8] In reversed-phase, the stationary phase is nonpolar, and polar compounds elute first, eliminating the issue of strong adsorption and acid-catalyzed degradation.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the initial solvent system for method development?

Start with Thin-Layer Chromatography (TLC).[3][11] A good initial screening involves testing two standard, orthogonal solvent systems:

  • System A (Less Polar): Ethyl Acetate (EtOAc) in Hexanes. This is the workhorse system for compounds of low to moderate polarity.[5]

  • System B (More Polar): Methanol (MeOH) in Dichloromethane (DCM). This system is better for more polar compounds and offers different selectivity compared to EtOAc/Hexanes.[5][8]

Spot your crude mixture on a TLC plate and develop it in various ratios of these solvent systems (e.g., 10%, 20%, 30% polar solvent). The ideal system will give your target compound an Rf value between 0.15 and 0.4.[3][11]

Q2: What does the Rf value from my TLC plate tell me about the flash column run?

The Rf value is directly related to the number of column volumes (CV) required to elute the compound. The relationship is inverse: CV = 1 / Rf .[3]

  • An Rf of 0.25 means the compound will elute in approximately 1 / 0.25 = 4 CV. This is often an ideal target for good separation and reasonable run times.

  • A high Rf (> 0.5) means the compound will elute very quickly (< 2 CV), likely with poor separation.

  • A low Rf (< 0.1) means the compound will take a long time to elute (> 10 CV), leading to band broadening and excessive solvent use.[12]

Q3: Should I perform a liquid load or a dry load of my sample?

This depends on the solubility of your crude sample in the initial mobile phase.

  • Liquid Loading: Dissolve the sample in a minimal amount of a strong solvent (like DCM or EtOAc) and inject it onto the column. This is fast and convenient but can cause issues if the sample is not very soluble in the weaker starting mobile phase, causing it to precipitate at the top of the column.[13]

  • Dry Loading: This is the preferred method for compounds that have poor solubility in the mobile phase or for achieving the highest resolution.[6][13] To do this, dissolve your crude sample in a suitable volatile solvent (e.g., DCM), add a small amount of silica gel (or Celite), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column.[13]

Q4: Should I use an isocratic or gradient elution?

  • Isocratic Elution (constant solvent composition): This is suitable for simple separations where the impurities are far in polarity from the product (large ΔRf on TLC). It is simple to run but can lead to significant band broadening for later-eluting compounds.[6]

  • Gradient Elution (solvent composition changes over time): This is the most common and effective method for complex mixtures. You start with a low-polarity mobile phase to allow the less polar compounds to elute, then gradually increase the polarity to elute your target compound and then more polar impurities. This results in sharper peaks, better resolution, and faster run times compared to isocratic elution for complex mixtures.[6][14]

Part 3: Data & Protocols

Table 1: Recommended Solvent Systems & Properties
Solvent SystemPolarity RangeSelectivity Class[4][10]Notes
Ethyl Acetate / HexanesLow to MediumClass VIaExcellent general-purpose system. Good for resolving moderately polar compounds.
Dichloromethane / MethanolMedium to HighClass V / Class IIStronger system for more polar compounds. Offers different selectivity than EtOAc.
Acetone / HexanesMediumClass VIaCan sometimes provide better separation for compounds with ketone or ester impurities.
Water / Acetonitrile (C18)Reversed-PhaseN/AFor reversed-phase chromatography. Ideal if compound is acid-sensitive or very polar.[15]
Protocol: Standard Purification Workflow

This protocol assumes a 1-gram crude sample size. Adjust silica and column size accordingly.

  • Method Development (TLC):

    • Prepare a stock solution of your crude material in DCM or EtOAc.

    • Spot on a silica TLC plate and develop in a chamber with 20% EtOAc/Hexanes.

    • Visualize under UV light.

    • Adjust the solvent ratio until the target compound has an Rf of ~0.25. Let's assume the optimal condition is 25% EtOAc/Hexanes.

  • Column Preparation:

    • Select a glass column or pre-packed cartridge with approximately 40-60g of silica gel (aiming for a 40:1 to 60:1 silica-to-crude ratio).[6]

    • Pack the column using a slurry of silica gel in 5% EtOAc/Hexanes. Ensure the packing is uniform and free of air bubbles.[9]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Load Method):

    • Dissolve the 1g of crude material in ~10 mL of DCM.

    • Add ~2-3g of silica gel to this solution.

    • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of the packed column.

  • Elution:

    • Carefully add the initial mobile phase (5% EtOAc/Hexanes) to the column.

    • Begin elution using a step gradient based on your TLC results. A typical gradient might be:

      • Step 1: 2 CV of 5% EtOAc/Hexanes (elutes very nonpolar impurities).

      • Step 2: 10 CV linear gradient from 5% to 40% EtOAc/Hexanes (this range brackets your TLC condition of 25%).

      • Step 3: 2 CV of 100% EtOAc (a "flush" step to elute highly polar impurities).

    • Collect fractions throughout the run.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Visualizations

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Problem Problem Observed Poor Separation Peak Tailing Low Yield / Degradation Cause_Sep Insufficient ΔRf Column Overload Wrong Solvent Choice Problem:f0->Cause_Sep If co-elution Cause_Tail Acidic Silica Interaction Poor Packing Overloading Problem:f1->Cause_Tail If asymmetric peaks Cause_Deg On-Column Hydrolysis Trace Water in Solvents Problem:f2->Cause_Deg If new polar spots appear Sol_Sep Re-screen Solvents (TLC) Use a Shallow Gradient Reduce Sample Load Cause_Sep->Sol_Sep Address selectivity & load Sol_Tail Use Neutral Alumina Re-pack Column Add Modifier (e.g., Et3N) Cause_Tail->Sol_Tail Mitigate interactions Sol_Deg Switch to Alumina or C18 Use Anhydrous Solvents Cause_Deg->Sol_Deg Change chemistry

Caption: A decision tree for troubleshooting common flash chromatography issues.

Experimental Workflow Diagram

Experimental_Workflow TLC 1. Method Development via TLC (Target Rf ≈ 0.25) Prep_Sample 2. Prepare Sample (Dry Load Recommended) TLC->Prep_Sample Pack_Col 3. Pack Column (Silica or Alumina Slurry) Prep_Sample->Pack_Col Equilibrate 4. Equilibrate Column (2-3 CV of initial solvent) Pack_Col->Equilibrate Load 5. Load Sample Equilibrate->Load Elute 6. Run Gradient Elution Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Step-by-step experimental workflow for flash chromatography purification.

References

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • NextSDS. (n.d.). 3-Bromo-6-fluoro-2-methoxybenzonitrile — Chemical Substance Information.
  • University of Rochester. (n.d.). Flash Column Chromatography.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • PubChem. (n.d.). 3-bromo-6-fluoro-2-methoxybenzonitrile (C8H5BrFNO).
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • PubChem. (n.d.). 3-bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO).
  • Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube.
  • International Journal of Pharmaceutical Development & Technology. (n.d.). A review on a flash chromatography.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Biotage. (2023, May 16). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?
  • Benchchem. (n.d.). Troubleshooting common issues in nitrile compound synthesis.

Sources

Reference Data & Comparative Studies

Validation

Validating the Chemical Purity of Commercial 3-Bromo-6-fluoro-2-methoxybenzonitrile: A Comparative Guide to qNMR vs. HPLC-UV

Executive Summary In modern drug discovery, the integrity of synthetic intermediates directly dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 3-Bromo-6-fluoro-2-methoxybenzonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the integrity of synthetic intermediates directly dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) is a critical halogenated building block, notably utilized in the synthesis of epigenetic modulators such as MYST family histone acetyltransferase (KAT) inhibitors[1].

When sourcing this compound commercially, researchers frequently face an analytical dilemma: validating its absolute chemical purity without access to a certified reference standard of the identical molecule. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the definitive gold standard for the absolute quantification of such critical intermediates [2].

The Analytical Dilemma: Relative vs. Absolute Quantification

Traditional chromatographic techniques like HPLC-UV and GC-FID separate components and measure detector response. However, a fundamental limitation arises: detector response factors vary wildly between different molecules . The UV absorbance of 3-Bromo-6-fluoro-2-methoxybenzonitrile will differ significantly from its synthetic impurities (e.g., unreacted starting materials or debrominated side-products) due to differences in chromophore conjugation. Without a highly pure, identical reference standard to calibrate the HPLC, "area percent" purity is merely a relative estimate, often leading to false purity inflations [3].

Conversely, qNMR is a primary ratio method . The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (typically 1H ) generating that signal [4]. This allows researchers to determine the absolute purity of 3-Bromo-6-fluoro-2-methoxybenzonitrile using a completely different, universally certified internal standard (e.g., Maleic acid or Dimethyl sulfone).

Comparative Performance Data

The following table summarizes the operational and analytical differences between the three primary techniques used for purity validation [5].

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Fundamental Principle Signal intensity is strictly proportional to the number of nuclei.Separation based on partitioning; detection via UV absorbance.Separation via volatility; detection via carbon ionization.
Reference Standard Requirement Universal Internal Standard (Does not need to match the analyte).Identical Compound Standard required for absolute accuracy.Identical Compound Standard required for absolute accuracy.
Absolute Accuracy Very High (Primary method, independent of chromophores).Variable (Highly dependent on standard availability and response factors).Variable (Dependent on standard availability).
Sample Recovery Non-destructive (100% recoverable after solvent evaporation).Destructive (Sample is consumed in the mobile phase).Destructive (Sample is combusted in the flame).
Method Development Minimal (Requires only appropriate solvent and internal standard selection).Extensive (Requires column selection, mobile phase gradients, and UV tuning).Extensive (Requires column selection and temperature programming).

Experimental Design & Causality (Expertise & Experience)

To establish a self-validating qNMR protocol, every experimental parameter must be deliberately chosen and mathematically justified.

A. Internal Standard (IS) and Solvent Selection

For 3-Bromo-6-fluoro-2-methoxybenzonitrile, the 1H -NMR spectrum will feature aromatic protons ( δ ~7.0–8.0 ppm) and a methoxy group ( δ ~3.9 ppm).

  • The Causality of IS Selection: The internal standard must possess a highly pure, certified mass fraction (NIST-traceable) and exhibit a simple NMR signal that does not overlap with the analyte. Maleic acid ( δ ~6.3 ppm in DMSO- d6​ ) or Dimethyl sulfone ( δ ~3.0 ppm) are excellent choices because their signals fall into the empty spectral windows of the analyte [6].

  • Solvent: Deuterated chloroform ( CDCl3​ ) or DMSO- d6​ with ultra-low water content is required to prevent signal distortion and maintain a stable lock.

B. The Physics of Relaxation (T1) and Acquisition

In standard qualitative NMR, rapid pulsing is used to save time. In qNMR, this is a fatal error.

  • The Causality of the D1 Delay: When a 90° radiofrequency pulse flips the magnetization, the nuclei must fully relax back to thermal equilibrium (Spin-Lattice Relaxation, T1​ ) before the next pulse. If the inter-pulse delay (D1) is too short, the signals saturate, and the integral will artificially underestimate the concentration.

  • The Rule: D1 must be set to ≥5×T1​ of the slowest relaxing proton in the mixture. This ensures >99.3% recovery of magnetization, making the integration strictly quantitative [4].

Step-by-Step qNMR Methodology

The following protocol outlines a self-validating workflow for determining the absolute purity of 3-Bromo-6-fluoro-2-methoxybenzonitrile.

Step 1: High-Precision Gravimetric Preparation

  • Using a calibrated microbalance (0.01 mg precision), accurately weigh ~15.00 mg of the commercial 3-Bromo-6-fluoro-2-methoxybenzonitrile batch.

  • Accurately weigh ~5.00 mg of the certified Internal Standard (e.g., Maleic acid, certified purity 99.9%). Note: Gravimetric error is the largest source of uncertainty in qNMR. Minimize static electricity and draft during weighing.

Step 2: Co-Dissolution

  • Transfer both solids quantitatively into a clean glass vial.

  • Add 0.6 mL of DMSO- d6​ . Vortex until complete dissolution is achieved.

  • Transfer the homogenous solution into a standard 5 mm NMR tube.

Step 3: NMR Acquisition

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Tune, match, and shim the probe to achieve a line width at half-height ( ν1/2​ ) of < 1.0 Hz.

  • Run an inversion-recovery experiment to determine the longest T1​ in the sample.

  • Acquire a 1D 1H -NMR spectrum using a 90° excitation pulse, a spectral width of at least 15 ppm, and a relaxation delay (D1) of 5×T1​ (typically 30–60 seconds). Acquire 16 to 64 transients to ensure a Signal-to-Noise (S/N) ratio >250 .

Step 4: Spectral Processing & Integration

  • Apply a zero-filling factor to 256K points to ensure sufficient digital resolution.

  • Apply an exponential window function with a minimal line broadening (LB = 0.1 Hz).

  • Critical Step: Manually phase the spectrum to perfect absorptive lineshapes and apply a 5th-order polynomial baseline correction. A skewed baseline will invalidate the integral.

  • Integrate the isolated analyte peak (e.g., the methoxy singlet) and the IS peak.

Step 5: Absolute Purity Calculation Calculate the purity ( PAnalyte​ ) using the fundamental qNMR equation:

PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×mAnalyte​mIS​​×PIS​

(Where I = Integral area, N = Number of protons generating the signal, M = Molar mass, m = Weighed mass, and P = Purity).

Workflow Visualization

Workflow A 1. Gravimetric Preparation Accurately Weigh Analyte & Internal Standard B 2. Co-Dissolution Dissolve in Deuterated Solvent (DMSO-d6) A->B C 3. NMR Acquisition 1D 1H-NMR, 90° Pulse, D1 > 5xT1 B->C D 4. Spectral Processing Zero-filling, Phase & Baseline Correction C->D E 5. Quantitative Integration Measure Peak Areas (S/N > 250) D->E F 6. Purity Calculation Apply Absolute qNMR Equation E->F

Figure 1: Standardized step-by-step qNMR workflow for absolute purity determination.

Conclusion

While HPLC-UV remains an excellent tool for screening complex impurity profiles, it falls short for absolute quantification when identical reference standards are unavailable. For critical intermediates like 3-Bromo-6-fluoro-2-methoxybenzonitrile, qNMR provides a self-validating, primary ratio method that guarantees absolute purity data. By mastering the causality behind T1​ relaxation, baseline correction, and gravimetric precision, researchers can eliminate supply-chain ambiguities and ensure the integrity of their drug development pipelines.

References

  • EP3810602A1 - Compounds | Google Patents.
  • A Guide to Quantitative NMR (qNMR) | Emery Pharma. Available at:[Link]

  • Purity by Absolute qNMR Instructions | Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained | ResolveMass Laboratories. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance | PatSnap. Available at:[Link]

Comparative

Methodological Comparison Guide: Microwave-Assisted vs. Conventional Synthesis of 3-Bromo-6-fluoro-2-methoxybenzonitrile

Executive Summary & Scientific Context 3-Bromo-6-fluoro-2-methoxybenzonitrile is a highly functionalized, halogenated aromatic building block critical to the development of complex Active Pharmaceutical Ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-Bromo-6-fluoro-2-methoxybenzonitrile is a highly functionalized, halogenated aromatic building block critical to the development of complex Active Pharmaceutical Ingredients (APIs). It serves as a vital intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors for cardiovascular diseases[1] and Lysine Acetyltransferase (KAT) inhibitors for oncology[2].

The synthesis of this compound typically relies on the dehydration of its corresponding primary amide, 3-bromo-6-fluoro-2-methoxybenzamide. However, the steric hindrance and electronic deactivation imparted by the ortho-methoxy and meta-bromo/fluoro substituents make this dehydration energetically demanding. This guide provides an objective, data-driven comparison between conventional conductive heating and microwave-assisted organic synthesis (MAOS) for this critical transformation, detailing the mechanistic causality and providing self-validating experimental protocols.

Mechanistic Causality: Conductive vs. Dielectric Heating

To understand why experimental outcomes differ drastically between the two methods, one must analyze the physics of energy transfer.

Conventional Heating (Conductive): Traditional synthesis relies on convection and conduction. Heat is transferred from an external source (e.g., an oil bath) through the reaction vessel wall and into the solvent. This creates a severe thermal gradient where the vessel walls are significantly hotter than the core of the reaction mixture[3]. For the dehydration of 3-bromo-6-fluoro-2-methoxybenzamide, this slow, inefficient energy transfer requires prolonged reaction times (up to 16 hours) to overcome the activation energy barrier, increasing the risk of thermal degradation and byproduct formation[4].

Microwave-Assisted Heating (Dielectric): Microwave synthesis utilizes dielectric heating, driven by dipolar polarization and ionic conduction. When exposed to a 2.45 GHz electromagnetic field, polar molecules (such as the benzamide precursor and the solvent) continuously attempt to align their dipoles with the oscillating field[5]. This internal molecular friction generates heat volumetrically and instantaneously. Consequently, the reaction matrix reaches the target temperature uniformly, drastically accelerating the dehydration kinetics and minimizing the residence time of sensitive halogenated intermediates[3].

Mechanism Amide Benzamide Precursor (Polar Dipole) Field Microwave Field (Dipolar Polarization) Amide->Field Electromagnetic Irradiation Transition Activated Complex (Rapid Volumetric Heating) Field->Transition Overcomes Activation Energy Product Benzonitrile Target (Dehydrated) Transition->Product Elimination of H2O Equivalents

Mechanistic pathway of dielectric heating accelerating benzamide dehydration.

Experimental Workflows & Self-Validating Protocols

The following protocols have been engineered to function as self-validating systems, ensuring that researchers can verify the integrity of the reaction in real-time.

Protocol A: Conventional Heating Synthesis

This method utilizes Thionyl Chloride (SOCl₂) as both the solvent and dehydrating agent[2].

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-fluoro-2-methoxybenzamide (6.8 g, 25.6 mmol).

  • Reagent Addition: Slowly add SOCl₂ (30 mL) at room temperature. Attach a reflux condenser fitted with a drying tube (CaCl₂) to exclude ambient moisture.

  • Thermal Activation: Lower the flask into a pre-heated oil bath at 80 °C. Stir continuously overnight (approx. 14–16 hours)[2].

  • In-Process Validation: Monitor the evolution of SO₂ and HCl gases via a bubbler. The reaction is validated as complete when gas evolution ceases and TLC (Hexane:EtOAc 3:1) confirms the total consumption of the lower-Rf benzamide spot.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess SOCl₂. Partition the residue between ice-cold water and Ethyl Acetate (EtOAc).

  • Isolation: Separate the phases. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol B: Microwave-Assisted Synthesis

This method utilizes Cyanuric Chloride (2,4,6-trichloro-[1,3,5]triazine) in DMF, which is highly efficient under microwave irradiation and avoids the over-pressurization risks associated with heating bulk SOCl₂ in a sealed microwave vessel[1].

  • Preparation: In a 30 mL microwave-transparent quartz vessel, dissolve 3-bromo-6-fluoro-2-methoxybenzamide (1.0 g, 3.76 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add cyanuric chloride (0.76 g, 4.13 mmol) portion-wise at 0 °C. Insert a magnetic stir bar.

  • Sealing & Sensor Setup: Seal the vessel with a pressure-rated cap.

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Program the system to ramp to 80 °C over 2 minutes, and hold at 80 °C for 10 minutes (Max Power: 200 W). Enable dynamic compressed air cooling to maintain a constant dielectric field without overshooting the temperature.

  • In-Process Validation: Utilize the synthesizer's internal fiber-optic temperature probe to validate that the reaction matrix reaches exactly 80 °C, eliminating the thermal lag inherent to IR surface sensors.

  • Workup & Isolation: After the automated cooling phase (< 50 °C), vent and open the vessel. Pour the mixture into ice-water. The rapid precipitation of a white solid serves as an immediate visual validation of product formation. Filter, wash with water, dissolve in DCM, dry over Na₂SO₄, and concentrate[1].

Workflow Start 3-Bromo-6-fluoro-2-methoxybenzamide Conv Conventional Heating (SOCl2, 80°C, 16 h) Start->Conv Conductive Heating MW Microwave Irradiation (Cyanuric Chloride, 80°C, 10 min) Start->MW Dielectric Heating WorkupC Evaporation & Aqueous Workup Conv->WorkupC WorkupM Ice-Water Quench & Filtration MW->WorkupM Product 3-Bromo-6-fluoro-2-methoxybenzonitrile WorkupC->Product Yield: ~65-75% WorkupM->Product Yield: ~85-95%

Workflow comparison: Conventional vs. Microwave-assisted synthesis.

Quantitative Performance Comparison

The empirical data strongly favors the microwave-assisted approach across all critical process parameters. Volumetric heating not only reduces the reaction time by over 98% but also suppresses the thermal degradation of the halogenated aromatic ring, leading to higher crude purity.

ParameterConventional SynthesisMicrowave-Assisted SynthesisCausality / Impact
Heating Mechanism Conductive (Wall-to-core)Dielectric (Volumetric)MW eliminates thermal gradients[3].
Primary Reagent Thionyl Chloride (SOCl₂)Cyanuric Chloride / DMFCyanuric chloride is safer for sealed MW vessels[1].
Reaction Time 14 – 16 hours10 minutesDipolar polarization rapidly overcomes activation energy[5].
Reaction Temperature 80 °C80 °CIdentical thermal targets, vastly different kinetics.
Typical Yield 65% – 75%85% – 95%Shorter residence time in MW minimizes side reactions[4].
Energy Efficiency LowHighMW applies targeted energy directly to polar molecules[3].
Workup Complexity High (Requires SOCl₂ evaporation)Low (Direct precipitation)MW protocol streamlines isolation, improving throughput.

Conclusion & Recommendations

For drug development professionals synthesizing 3-Bromo-6-fluoro-2-methoxybenzonitrile, transitioning from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) is highly recommended. The microwave protocol utilizing cyanuric chloride in DMF transforms a tedious overnight reaction into a 10-minute high-yield process. By leveraging dielectric heating, researchers can achieve superior energy efficiency, higher product purity, and a self-validating workflow that aligns with modern green chemistry principles.

References

  • EP3810602A1 - Compounds - Google Patents Source: Google Patents URL
  • WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents Source: Google Patents URL
  • Microwave assisted organic synthesis (MAOS)
  • Synthesis and application of microwave: a review Source: World Journal of Pharmaceutical Research URL
  • Source: PubMed Central (PMC)

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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